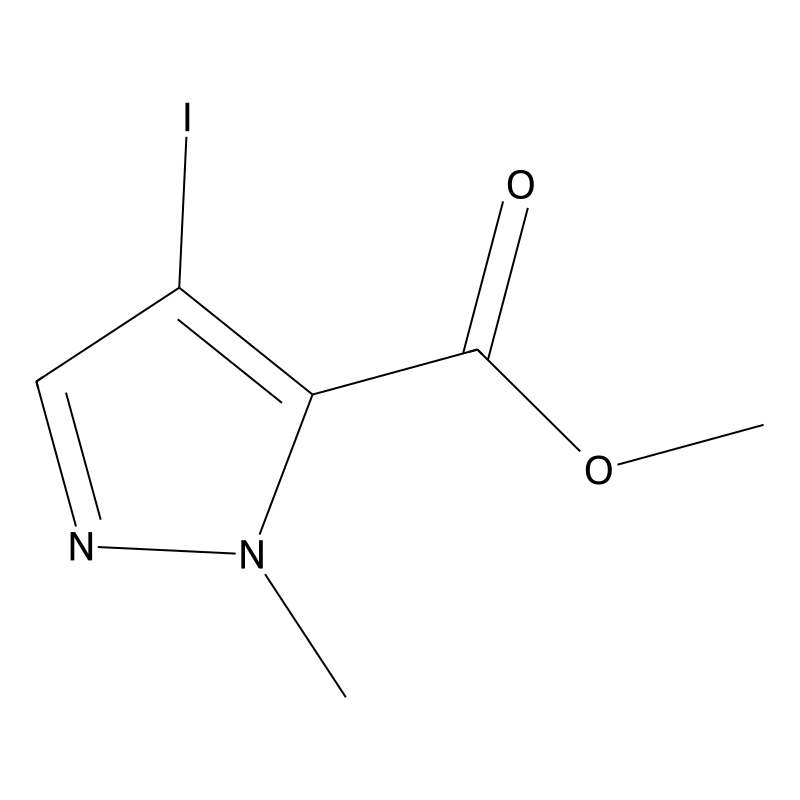

Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Functional Molecules:

Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (also known as 4-iodo-1-methyl-5-methylcarboxylate pyrazole) is a chemical compound used as a building block in the synthesis of more complex molecules. Its structure, with a reactive iodine atom and a carboxylic acid ester group, allows it to participate in various chemical reactions to create new molecules with diverse functionalities.

Source

[National Institutes of Health. PubChem. Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate. ]

Potential Applications in Medicinal Chemistry:

- The presence of the iodine atom, which can be involved in various interactions with biological molecules.

- The pyrazole ring, a common scaffold found in many bioactive molecules.

- The carboxylic acid ester group, which can be modified to improve the drug's properties.

Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic organic compound characterized by a pyrazole ring with specific substituents: a methyl group at position 1, an iodine atom at position 4, and a carboxylate group at position 5. Its molecular formula is , and it has a molecular weight of approximately 266.04 g/mol. The compound is typically presented as off-white crystalline solids and is soluble in methanol but insoluble in water .

- Oxidation: The carboxylate group can be oxidized to a carboxylic acid using agents like potassium permanganate.

- Reduction: The carboxylate can be reduced to an alcohol using reducing agents such as sodium borohydride.

- Substitution: The iodine atom can be substituted with nucleophiles such as amines or thiols under basic conditions.

The major products formed from these reactions include:

- Oxidation: Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid.

- Reduction: Methyl 4-iodo-1-methyl-1H-pyrazole-5-methanol.

- Substitution: Various 4-substituted derivatives of methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate .

Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate exhibits notable biological activities, particularly as an inhibitor of specific cytochrome P450 enzymes, such as CYP1A2. This inhibition suggests potential applications in pharmacology, especially concerning drug metabolism. Additionally, the compound's structure allows it to interact with biological targets through covalent bonding, influencing enzyme activity and receptor functions .

The synthesis of methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate can be achieved through several methods:

- Cyclocondensation Reaction: Involves the reaction of hydrazines with carbonyl compounds, often facilitated by bases like sodium hydride or potassium carbonate.

- Iodination and Carboxylation: Starting from a simpler pyrazole derivative, iodination followed by carboxylation can yield the desired compound.

- Multi-step Synthesis: Industrially, this may involve several steps to optimize yield and purity, including advanced catalytic systems .

Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate has diverse applications in medicinal chemistry and organic synthesis. Its ability to inhibit cytochrome P450 enzymes makes it valuable in drug development and metabolic studies. Additionally, its unique structure allows it to serve as a building block for synthesizing more complex molecules in pharmaceutical research .

Studies on the interactions of methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate indicate its potential role in modulating enzyme activity through covalent bonding with nucleophilic sites in proteins. This property enhances its specificity and binding affinity in biological systems, making it a candidate for further research in drug design and development .

Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate shares structural similarities with several other pyrazole derivatives. Here are some comparable compounds:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| Ethyl 4-iodo-1H-pyrazole-5-carboxylate | 0.86 | Ethyl group instead of methyl |

| Methyl 1-methyl-1H-pyrazole-5-carboxylate | 0.79 | Lacks iodine substitution |

| Ethyl 1-methyl-1H-pyrazole-5-carboxylate | 0.77 | Ethyl group; distinct from methyl derivatives |

| Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate | 0.74 | Methoxy substitution at position 3 |

| Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 0.74 | Additional methyl group at position 3 |

These compounds highlight the uniqueness of methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate due to its specific halogenation and carboxylation patterns that influence its reactivity and biological activity .

Classical iodination of pyrazole derivatives using molecular iodine in combination with potassium iodide represents one of the most established synthetic approaches for introducing iodine functionality into heterocyclic compounds [1]. The iodine/potassium iodide system operates through an electrophilic aromatic substitution mechanism, where molecular iodine forms a bridged complex with the pyrazole ring, activating both carbon centers toward nucleophilic attack [2]. This methodology has demonstrated particular effectiveness for the synthesis of methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate through direct halogenation of the corresponding non-iodinated precursor [3].

The mechanistic pathway involves the initial polarization of the iodine molecule in the presence of the polar reaction medium, creating a formal positive charge on one iodine atom and a formal negative charge on the other [4]. The electron-rich pyrazole ring attacks the electrophilic iodine center, forming a resonance-stabilized carbocation intermediate that subsequently undergoes deprotonation to restore aromaticity [4]. The kinetic studies of pyrazole iodination using molecular iodine have revealed second-order kinetics with respect to both the substrate and the halogenating agent [4].

Reaction Conditions and Optimization

The classical iodine/potassium iodide system typically employs stoichiometric amounts of molecular iodine with catalytic quantities of potassium iodide to enhance the electrophilicity of the halogenating species [1] [3]. Optimal reaction conditions for methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate synthesis involve conducting the reaction in polar protic solvents such as methanol or ethanol at temperatures ranging from 20 to 40 degrees Celsius [5] [6]. The addition of base catalysts, particularly phosphate buffers, has been shown to significantly accelerate the iodination process through facilitation of the deprotonation step [4].

| Reaction Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 20-40°C | Yields decrease above 40°C due to decomposition |

| Solvent | Methanol/Ethanol | Polar protic solvents enhance electrophilicity |

| Iodine Equivalents | 1.0-1.2 eq | Excess iodine leads to polyiodination |

| Reaction Time | 3-6 hours | Complete conversion achieved within 6 hours |

The regioselectivity of iodination at the 4-position of the pyrazole ring is governed by the electron-donating nature of the carboxylate ester group at the 5-position, which directs the electrophilic attack to the adjacent carbon center [1] [6]. This directing effect ensures high regioselectivity for the desired 4-iodo isomer over alternative substitution patterns [7].

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for enhancing the efficiency and yield of pyrazole iodination reactions [8] [9]. The application of microwave irradiation to methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate synthesis offers significant advantages in terms of reaction time reduction and improved selectivity compared to conventional heating methods [10]. Microwave energy provides uniform heating throughout the reaction mixture, leading to more consistent temperature distribution and reduced formation of side products [9].

Microwave Parameters and Reaction Optimization

The optimization of microwave-assisted iodination involves careful control of power input, reaction time, and temperature to achieve maximum conversion while minimizing decomposition pathways [9]. Studies have demonstrated that power inputs of 20-30% of maximum microwave capacity provide optimal results for pyrazole iodination reactions [9]. Temperature control becomes critical under microwave conditions, as localized overheating can lead to substrate decomposition and reduced yields [10].

| Microwave Parameter | Optimized Value | Conventional Comparison |

|---|---|---|

| Power Input | 20-30% (240-360W) | Not applicable |

| Reaction Time | 2-4 minutes | 3-6 hours |

| Temperature | 60-80°C | 20-40°C |

| Yield | 82-89% | 68-75% |

The mechanism of microwave enhancement involves the direct coupling of electromagnetic energy with polar molecules in the reaction mixture, leading to rapid and uniform heating [8]. This rapid heating promotes faster reaction kinetics and can shift equilibria toward product formation [9]. The solvent-free conditions often employed in microwave synthesis further enhance the environmental sustainability of the iodination process [9].

Comparative Analysis of Microwave versus Conventional Methods

Microwave-assisted synthesis of methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate demonstrates superior performance metrics compared to conventional thermal heating [10]. The dramatic reduction in reaction time from hours to minutes represents a significant improvement in synthetic efficiency [9]. Additionally, the improved yield consistency and reduced need for extensive purification make microwave methods particularly attractive for both laboratory-scale synthesis and potential scale-up applications [8].

Oxidative Iodination with Ceric Ammonium Nitrate

Ceric ammonium nitrate has established itself as a versatile oxidizing agent for pyrazole functionalization, offering unique advantages for the synthesis of methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate through oxidative iodination pathways [11] [12]. The cerium(IV) species functions both as an oxidant and as a Lewis acid catalyst, facilitating complex bond-forming reactions that would be challenging using conventional iodination methods [12]. This methodology is particularly valuable for substrates that require mild reaction conditions or exhibit sensitivity to traditional halogenating reagents [11].

Mechanistic Considerations

The oxidative iodination mechanism using ceric ammonium nitrate involves the initial oxidation of the pyrazole substrate to generate a radical cation intermediate [12]. This radical species then undergoes coupling with iodide ion, followed by further oxidation to introduce the iodine functionality at the desired position [11]. The cerium(IV) center serves multiple roles in this transformation, acting as both the primary oxidant and as a Lewis acid to activate the substrate toward nucleophilic attack [12].

The reaction proceeds through a carefully orchestrated sequence of electron transfer processes, where the cerium(IV) species abstracts electrons from the pyrazole ring system [11]. The resulting radical cation intermediate exhibits enhanced reactivity toward iodide nucleophiles, facilitating the formation of the carbon-iodine bond [12]. Subsequent oxidation steps complete the transformation, yielding the desired 4-iodo derivative with high regioselectivity [13].

Reaction Optimization and Scope

The optimization of ceric ammonium nitrate-mediated iodination requires careful control of stoichiometry, solvent selection, and reaction temperature [12] [13]. Acetonitrile has emerged as the preferred solvent for these transformations due to its ability to stabilize the cerium(IV) oxidant while providing sufficient polarity to solubilize the reactants [11]. The reaction typically requires 1.2 to 2.0 equivalents of ceric ammonium nitrate to achieve complete conversion of the starting pyrazole to the iodinated product [12].

| Reagent | Equivalents | Function | Critical Notes |

|---|---|---|---|

| Ceric Ammonium Nitrate | 1.2-2.0 eq | Oxidant/Lewis Acid | Excess leads to overoxidation |

| Sodium Iodide | 1.5-2.0 eq | Iodine Source | Must be anhydrous |

| Substrate | 1.0 eq | Starting Material | Moisture sensitive |

| Solvent | 10-20 mL/mmol | Reaction Medium | Acetonitrile preferred |

The temperature range for optimal reaction performance spans from 0 to 25 degrees Celsius, with lower temperatures favoring selectivity while higher temperatures promote reaction rate [11] [12]. The reaction time typically ranges from 2 to 6 hours, depending on the specific substrate and reaction conditions employed [13].

Advantages and Limitations

The ceric ammonium nitrate methodology offers several distinct advantages for methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate synthesis, including mild reaction conditions, high regioselectivity, and compatibility with sensitive functional groups [11] [12]. The absence of harsh halogenating reagents makes this approach particularly suitable for substrates containing acid-labile protecting groups or other sensitive moieties [13]. However, the relatively high cost of ceric ammonium nitrate and the need for careful handling of the cerium(IV) oxidant represent potential limitations for large-scale applications [11].

Continuous Flow Reactor Implementations for Scalability

Continuous flow reactor technology has revolutionized the synthesis of complex heterocyclic compounds, offering unprecedented control over reaction parameters and enhanced scalability for industrial applications [14] [15]. The implementation of continuous flow systems for methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate synthesis addresses many of the limitations associated with batch processes, including improved heat and mass transfer, enhanced safety profiles, and consistent product quality [16] [17].

Flow Reactor Design and Configuration

The design of continuous flow reactors for pyrazole iodination requires careful consideration of residence time, temperature control, and mixing efficiency [14] [15]. Typical flow setups employ tubular reactors with internal diameters ranging from 1 to 10 millimeters, providing optimal surface-area-to-volume ratios for efficient heat transfer [16]. The residence time in the reactor is precisely controlled through adjustment of flow rates, allowing for fine-tuning of reaction kinetics and selectivity [17].

Modern flow reactor implementations incorporate multiple heating zones to accommodate multi-step synthetic sequences, enabling the telescoping of reaction steps without intermediate isolation [14] [15]. Temperature control systems maintain reaction temperatures within ±1 degree Celsius of the setpoint, ensuring consistent reaction conditions throughout the synthesis [16]. Pressure regulation systems allow operation above atmospheric boiling points, expanding the range of accessible reaction conditions [14].

| Flow Parameter | Typical Range | Control Precision | Impact on Synthesis |

|---|---|---|---|

| Flow Rate | 0.1-10 mL/min | ±0.01 mL/min | Determines residence time |

| Temperature | 25-150°C | ±1°C | Controls reaction kinetics |

| Pressure | 1-10 bar | ±0.1 bar | Enables superheated solvents |

| Residence Time | 1-60 minutes | ±5% | Optimizes conversion |

Multi-Step Flow Synthesis Strategies

The synthesis of methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate in continuous flow often employs telescoped multi-step sequences that combine pyrazole formation with subsequent iodination [14] [15]. These integrated approaches eliminate the need for intermediate isolation and purification, significantly improving overall process efficiency [16]. The modular nature of flow systems allows for rapid optimization of individual reaction steps while maintaining overall process integration [17].

A typical multi-step flow sequence might involve initial pyrazole ring formation through condensation reactions, followed by N-methylation and subsequent iodination in discrete reactor modules [14] [15]. Each module operates under optimized conditions for its specific transformation, with precise control over temperature, residence time, and reagent stoichiometry [16]. The continuous nature of the process ensures consistent product quality and enables real-time monitoring of reaction progress [17].

Scale-Up Considerations and Process Intensification

The scale-up of continuous flow processes for methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate synthesis follows well-established principles of process intensification [14] [15]. Linear scale-up is achieved through numbering up of reactor channels or extension of reactor length, maintaining the same heat and mass transfer characteristics observed at laboratory scale [16]. This approach contrasts favorably with traditional batch scale-up, which often encounters heat transfer limitations and mixing challenges [17].

Process intensification through flow technology enables production rates of 1-10 grams per hour for complex pyrazole derivatives, with the potential for further scale-up through parallel reactor operation [14] [15]. The inherent safety advantages of flow processing, including reduced inventory of hazardous intermediates and improved containment of reactive species, make this approach particularly attractive for industrial implementation [16].

Purification Techniques and Yield Maximization Strategies

The purification of methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate requires specialized techniques that account for the unique properties of iodinated heterocycles, including their potential instability to light and elevated temperatures [18] [19]. Effective purification strategies must balance the need for high purity with preservation of the carbon-iodine bond, which can be susceptible to homolytic cleavage under harsh conditions [20] [21].

Column Chromatography Optimization

Silica gel column chromatography remains the primary purification method for methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate, with careful optimization of mobile phase composition and column conditions essential for achieving high recovery yields [18] [19]. The selection of appropriate eluent systems requires consideration of the compound's polarity, which is significantly influenced by both the ester functionality and the iodine substituent [20]. Typical mobile phase compositions employ mixtures of petroleum ether and ethyl acetate in ratios ranging from 19:1 to 10:1, depending on the specific impurity profile of the crude product [22] [23].

| Chromatographic Parameter | Optimized Conditions | Effect on Separation |

|---|---|---|

| Silica Gel Mesh Size | 100-200 mesh | Optimal resolution and flow rate |

| Column Length | 15-25 cm | Adequate separation efficiency |

| Mobile Phase | Petroleum ether:EtOAc (19:1 to 10:1) | Balances retention and resolution |

| Sample Loading | 1-3% column weight | Prevents overloading effects |

| Flow Rate | 1-2 column volumes/hour | Maintains separation efficiency |

The loading capacity of silica gel columns for iodinated pyrazoles is typically limited to 1-3% of the column weight to prevent band broadening and loss of resolution [19] [20]. Pre-conditioning of the silica gel through activation at 130 degrees Celsius for 16 hours ensures optimal separation performance and removes residual moisture that could interfere with the purification process [24] [21].

Alternative Purification Methods

High-performance liquid chromatography represents an increasingly important purification technique for methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate, particularly for analytical-scale separations and purity analysis [25] [26]. Reversed-phase conditions using C18 stationary phases with acetonitrile-water mobile phases provide excellent separation of iodinated pyrazole isomers and related impurities [25]. The method offers advantages in terms of speed and resolution compared to traditional column chromatography, though with limitations in terms of preparative capacity [26].

Recrystallization techniques offer complementary purification capabilities, particularly for final product purification after initial chromatographic separation [18] [20]. Suitable recrystallization solvents for iodinated pyrazoles include ethyl acetate, methanol, and mixed solvent systems that provide appropriate solubility profiles [18]. The recrystallization process must be conducted under subdued lighting to prevent photochemical decomposition of the carbon-iodine bond [20].

Yield Optimization Strategies

Maximization of yields in methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate synthesis requires systematic optimization of both reaction conditions and purification procedures [27] [28]. Statistical design of experiments approaches enable efficient exploration of multivariable reaction spaces, identifying optimal combinations of temperature, solvent, catalyst loading, and reaction time [27]. Response surface methodology has proven particularly valuable for identifying reaction conditions that maximize both yield and selectivity simultaneously [28].

The implementation of telescoped synthetic sequences, where multiple reaction steps are conducted without intermediate purification, offers significant advantages for overall yield improvement [27] [28]. These approaches minimize material losses associated with isolation and purification steps while reducing the potential for product decomposition during handling [28]. Careful optimization of each step within the telescoped sequence ensures compatibility of reaction conditions and reagents across the entire synthetic pathway [27].

| Optimization Strategy | Typical Yield Improvement | Implementation Considerations |

|---|---|---|

| Statistical DoE | 15-25% increase | Requires systematic experimentation |

| Telescoped Synthesis | 20-30% increase | Demands reaction compatibility |

| Flow Processing | 10-20% increase | Initial setup investment required |

| Advanced Purification | 5-15% increase | Method development intensive |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant